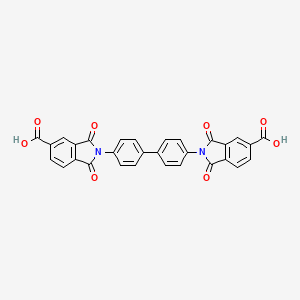
2-methyl-3-N,4-N-dipyridin-2-ylpyrazole-3,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3-N,4-N-dipyridin-2-ylpyrazole-3,4-dicarboxamide is a heterocyclic compound that features a pyrazole core substituted with pyridine and carboxamide groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of pyridine and carboxamide groups enhances its ability to participate in hydrogen bonding and coordination chemistry, making it a versatile ligand in coordination complexes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-N,4-N-dipyridin-2-ylpyrazole-3,4-dicarboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid with 2,6-diaminopyridine and a suitable pyrazole precursor. The reaction is carried out under reflux conditions in a polar solvent such as dimethylformamide or dimethyl sulfoxide. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-3-N,4-N-dipyridin-2-ylpyrazole-3,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Applications De Recherche Scientifique
2-methyl-3-N,4-N-dipyridin-2-ylpyrazole-3,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes.
Mécanisme D'action
The mechanism of action of 2-methyl-3-N,4-N-dipyridin-2-ylpyrazole-3,4-dicarboxamide involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The pyridine and carboxamide groups facilitate binding to enzymes or receptors, modulating their activity. In coordination chemistry, the compound acts as a bidentate or tridentate ligand, forming stable complexes with transition metals, which can exhibit catalytic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Similar structure with pyridine and carboxamide groups but different substitution pattern.
3,5-Dipyridin-2-ylpyrazole: Lacks the carboxamide groups, affecting its hydrogen bonding and coordination properties.
2,6-Bis(pyrazin-2-carboxamido)pyridine: Contains pyrazine instead of pyridine, altering its electronic properties.
Uniqueness
2-methyl-3-N,4-N-dipyridin-2-ylpyrazole-3,4-dicarboxamide is unique due to its specific substitution pattern, which enhances its ability to participate in hydrogen bonding and coordination chemistry
Propriétés
IUPAC Name |
2-methyl-3-N,4-N-dipyridin-2-ylpyrazole-3,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2/c1-22-14(16(24)21-13-7-3-5-9-18-13)11(10-19-22)15(23)20-12-6-2-4-8-17-12/h2-10H,1H3,(H,17,20,23)(H,18,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZWTSDTFLTYHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NC2=CC=CC=N2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-BROMOPHENYL)ACETAMIDE](/img/structure/B6063986.png)

![2-(4-Tert-butylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B6063999.png)
![(3-methoxyphenyl){1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methanone](/img/structure/B6064008.png)
![3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide](/img/structure/B6064009.png)

![4-methoxy-N-({1-[(4-methoxyphenyl)acetyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B6064026.png)
![methyl 8-(3-chlorophenyl)-7-(methoxymethyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B6064031.png)
![2-[2-(Difluoromethylsulfonyl)-4-[2-(4-methoxyphenyl)-1,3-oxazol-5-yl]phenyl]-5-(4-methoxyphenyl)-1,3-oxazole](/img/structure/B6064039.png)
![N-(2-methoxyethyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6064047.png)
![2-bromo-3,3,3-trifluoro-2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B6064052.png)
![2-{3-[(1E)-2-[4-(METHYLSULFANYL)PHENYL]ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL](/img/structure/B6064059.png)
![N-[4-(4-morpholinyl)benzyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6064076.png)
![4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6064090.png)
